(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
Description
(2R,3R,4S,5R)-2-[6-(Dimethylamino)purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 2620-62-4), commonly termed N⁶,N⁶-Dimethyladenosine, is a modified adenosine derivative with a dimethylamino group at the N⁶ position of the purine base. The compound is synthesized via nucleophilic substitution of a chloro or other leaving group at the purine’s N⁶ position with dimethylamine, followed by deprotection of the sugar moiety under basic or catalytic conditions .
Properties
Molecular Formula |
C12H17N5O3S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
NKUSOPZCDPOALO-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6,N6-Dimethyl-4’-thio-adenosine typically involves the methylation of adenosine at the N6 position followed by the introduction of a thio group at the 4’ position. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve standard nucleoside synthesis techniques .
Chemical Reactions Analysis
N6,N6-Dimethyl-4’-thio-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N6,N6-Dimethyl-4’-thio-adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use this compound to investigate the biological effects of nucleoside analogs, particularly their role in DNA synthesis and repair.
Medicine: Due to its antitumor activity, N6,N6-Dimethyl-4’-thio-adenosine is studied for its potential use in cancer therapy, especially for treating lymphoid malignancies.
Mechanism of Action
The mechanism of action of N6,N6-Dimethyl-4’-thio-adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The N⁶ position of adenosine derivatives is a critical site for modulating biological activity. Below is a comparison of substituents and their structural implications:
Key Observations :
- 2-Aminoethylamino () introduces a positively charged side chain at physiological pH, which may facilitate interactions with negatively charged receptor domains .
- Propylthio in AR-C67085 contributes to high-affinity P2Y receptor antagonism, highlighting the role of sulfur-containing groups in receptor binding .
Physicochemical Properties
| Property | N⁶,N⁶-Dimethyladenosine | N⁶-Methyladenosine | N⁶-(2-Aminoethyl)adenosine |
|---|---|---|---|
| pKa | ~13.0 (estimated) | Not reported | 13.09 ± 0.70 (predicted) |
| Density (g/cm³) | 1.38 ± 0.1 (predicted) | Not reported | 1.38 ± 0.1 (predicted) |
| Water Solubility | Low (lipophilic) | Moderate | Low (due to large substituent) |
Notes:
- The dimethylamino group reduces water solubility compared to unmodified adenosine but improves cell membrane penetration .
- Bulky substituents (e.g., 2-aminoethylamino) further decrease solubility .
Handling Precautions :
- Use PPE (gloves, face shield) and avoid dust formation during synthesis .
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol is a purine derivative notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a purine base (6-(dimethylamino)purine) linked to a thiolane sugar moiety. Its unique stereochemistry and functional groups suggest significant interactions with biological systems, particularly in nucleic acid metabolism.
Molecular Formula : C₁₂H₁₉N₆O₄
Molecular Weight : 295.29 g/mol
CAS Number : 2620-62-4
Biological Activity Overview
Research indicates that compounds with similar purine structures often exhibit various biological activities:
- Antiviral Activity : Compounds like this have been linked to inhibition of viral replication.
- Anticancer Potential : The structural features of the compound suggest possible applications in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of the dimethylamino group may enhance interactions with specific enzymes involved in nucleic acid metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Interaction : The purine base can mimic natural nucleotides, potentially interfering with DNA/RNA synthesis.
- Enzyme Modulation : It may inhibit enzymes such as DNA polymerases or reverse transcriptases, which are crucial for viral replication and cancer cell proliferation.
- Cell Signaling Pathways : The compound could modulate signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Various studies have explored the biological activity of similar compounds. Here are some notable findings:
Potential Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antiviral Drugs : Targeting RNA viruses could be a promising area for development.
- Cancer Therapeutics : The ability to induce apoptosis makes it a candidate for further investigation in oncology.
- Biochemical Research Tools : Its ability to modulate enzyme activity could be useful in biochemical assays.
Q & A
Q. What are the key considerations for synthesizing N⁶,N⁶-dimethyladenosine derivatives with high purity?
Methodological Answer:
- Reaction Optimization : Use ethanol as a solvent with sulfur-containing nucleophiles (e.g., butylthiol) under reflux conditions to introduce substituents at the purine C6 position. Ensure stoichiometric control to avoid byproducts .
- Purification : Employ silica gel column chromatography with gradients of polar solvents (e.g., methanol in dichloromethane) for intermediate purification. Final purity (>95%) is achieved via preparative HPLC-UV using a C18 column and trifluoroacetic acid (TFA) buffer .
- Validation : Confirm structural integrity using H-NMR (e.g., δ 8.3 ppm for purine protons) and LC/ESI-MS for molecular ion peaks .
Q. How can researchers validate the stereochemical configuration of N⁶,N⁶-dimethyladenosine analogs?
Methodological Answer:
- NMR Analysis : Use H-H COSY and NOESY to confirm the ribose ring conformation. For example, coupling constants ( = 5–7 Hz) indicate a β-D-ribofuranose configuration .
- X-ray Crystallography : Resolve ambiguous cases by co-crystallizing derivatives with stabilizing agents (e.g., divalent cations) to obtain high-resolution crystal structures .
Advanced Research Questions
Q. How can contradictory binding affinity data for adenosine receptor subtypes be resolved when testing N⁶,N⁶-dimethyladenosine analogs?
Methodological Answer:
- Functional Assays : Use cAMP inhibition assays (for A1/A3 receptors) or ERK phosphorylation assays (for A2A receptors) to differentiate subtype selectivity. Normalize data against reference agonists like NECA (non-selective) or CGS21680 (A2A-selective) .
- Molecular Docking : Apply AutoDock Vina to model interactions between the dimethylamino group and receptor residues (e.g., His250 in A1). Validate predictions with site-directed mutagenesis .
- Data Normalization : Account for assay variability (e.g., cell line differences) by reporting IC₅₀ values as fold changes relative to controls .
Q. What strategies mitigate instability of N⁶,N⁶-dimethyladenosine derivatives in aqueous buffers during biological assays?
Methodological Answer:
- Buffer Composition : Use 1M triethylamine bicarbonate (pH 7.4–7.6) to stabilize the glycosidic bond and prevent hydrolysis. Avoid phosphate buffers, which may catalyze degradation .
- Storage Conditions : Store lyophilized compounds at -10°C under inert gas (argon) to minimize oxidation. Reconstitute in anhydrous DMSO for short-term use .
- Stability Monitoring : Track degradation via HPLC-UV at 254 nm; a >10% loss of peak area after 24 hours at 25°C indicates instability .
Q. How can researchers design N⁶,N⁶-dimethyladenosine analogs to enhance blood-brain barrier (BBB) penetration for CNS studies?
Methodological Answer:
- Structural Modifications : Introduce lipophilic substituents (e.g., hexynyl or tert-butyl groups) at the purine C2 position to increase logP values. Use in silico tools like SwissADME to predict BBB permeability .
- Pro-drug Approaches : Synthesize diacetylated ribose derivatives (e.g., 3',5'-diacetate) to improve membrane permeability. Hydrolyze esters in vivo using esterases .
- In Vivo Validation : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of brain-to-plasma ratios .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for ectonucleotidase inhibition by dimethylamino-purine derivatives?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human CD39 vs. murine isoforms) and substrate concentrations (e.g., 100 µM ATP) .
- Control Experiments : Include ARL67156 (a known CD39 inhibitor) as a positive control. Normalize inhibition data to control for batch-to-batch enzyme activity variations .
- Data Reprodubility : Validate results across ≥3 independent replicates. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
